molecular formula C20H13BrCl2N2O4S B12014756 [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12014756
M. Wt: 528.2 g/mol
InChI Key: WPCHOIMMUBVJPX-WYMPLXKRSA-N
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Description

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include bromine, chlorine, and sulfonylhydrazinylidene groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonylhydrazine intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form the sulfonylhydrazine intermediate.

    Condensation reaction: The sulfonylhydrazine intermediate is then reacted with 4-bromo-2-formylphenyl 2-chlorobenzoate under specific conditions to form the final compound. This step usually requires a base catalyst and controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylhydrazinylidene group to a hydrazine group.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form strong interactions with enzymes or receptors, leading to changes in their activity. The bromine and chlorine atoms may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [4-chloro-2-[(E)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate
  • [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is unique due to the specific arrangement of its functional groups. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13BrCl2N2O4S

Molecular Weight

528.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H13BrCl2N2O4S/c21-14-5-10-19(29-20(26)17-3-1-2-4-18(17)23)13(11-14)12-24-25-30(27,28)16-8-6-15(22)7-9-16/h1-12,25H/b24-12+

InChI Key

WPCHOIMMUBVJPX-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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